Product packaging for 7-iodo-1H-quinazolin-4-one(Cat. No.:)

7-iodo-1H-quinazolin-4-one

Cat. No.: B7934434
M. Wt: 272.04 g/mol
InChI Key: RZLRWRLAHJWOLF-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Quinazolinone Scaffold in Medicinal Chemistry

The history of quinazolinones dates back to the late 19th century, with the first synthesis of a quinazoline (B50416) compound from anthranilic acid and cyanogens reported in 1869. arabjchem.orgjuniperpublishers.com The first quinazolinone was synthesized in the late 1860s. juniperpublishers.com However, it was the isolation of the quinazoline alkaloid vasicine (B45323) from the Indian medicinal tree Adhatoda vasica in 1888 that sparked interest in this class of compounds. juniperpublishers.com The structural elucidation of another quinazolinone alkaloid in the 1950s further propelled research in this area. juniperpublishers.com

Quinazolinones are considered a "privileged structure" in medicinal chemistry, meaning they can bind to a variety of biological targets, leading to a wide range of pharmacological activities. ijpsjournal.comnih.govmdpi.cominnovareacademics.in This versatility has led to the development of numerous drugs containing the quinazolinone scaffold. nih.govarabjchem.orgomicsonline.org

The significance of the quinazolinone scaffold is underscored by its presence in over 200 naturally occurring alkaloids and its wide array of biological applications. arabjchem.orgjuniperpublishers.comnih.govomicsonline.org These compounds have been investigated for their potential as:

Anticancer agents nih.govarabjchem.orgmdpi.com

Antimicrobial agents nih.govnih.govontosight.ai

Anti-inflammatory agents nih.govtandfonline.comarabjchem.org

Antiviral agents tandfonline.comarabjchem.org

Antimalarial agents arabjchem.orgmdpi.com

Anticonvulsant agents nih.gov

Agents targeting the central nervous system ijpsjournal.comnih.gov

The stability of the quinazolinone ring system to oxidation, reduction, and hydrolysis reactions, coupled with the ease of synthetic modifications, makes it an attractive scaffold for drug discovery. nih.govomicsonline.orgresearchgate.net

Structural Features and Isomerism of Quinazolinones Relevant to 7-iodo-1H-quinazolin-4-one

The fundamental structure of quinazolinone consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. wikipedia.orgproquest.comresearchgate.netijprajournal.comresearchgate.net The presence of a carbonyl group in the pyrimidine ring gives rise to two main structural isomers: 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone isomer being the more common and extensively studied. wikipedia.orgresearchgate.netijprajournal.cominnovareacademics.in this compound belongs to this more prevalent 4-quinazolinone class.

The general structure of 4(3H)-quinazolinone allows for substitution at various positions, which significantly influences its biological activity. ijpsjournal.commdpi.com Key positions for substitution that have been shown to be important for structure-activity relationships (SAR) include the 2, 3, 6, and 8 positions. nih.govmdpi.comnih.govresearchgate.net

Isomerism in this compound:

The placement of the iodine atom on the benzene ring is a key structural feature. In the case of this compound, the iodine is located at position 7. Other positional isomers, such as 6-iodo- and 8-iodo-quinazolinones, also exist and have been studied. nih.govrsc.org The position of the halogen can significantly impact the compound's properties and biological activity. For instance, the presence of a halogen atom at the 6 and 8 positions has been shown to improve antimicrobial activities. nih.gov

The "1H" in the name indicates that a hydrogen atom is attached to the nitrogen at position 1 of the quinazolinone ring. Tautomerism, the ability of a molecule to exist in two or more readily interconvertible structures, is a relevant feature of quinazolinones. proquest.comresearchgate.net The lactam-lactim tautomerism allows for the existence of both the keto (amide) and enol (imidic acid) forms, which can influence the molecule's reactivity and interactions with biological targets. proquest.com

Interactive Data Table: Structural Isomers of Iodinated Quinazolinones

Compound NamePosition of IodineIsomer Type
6-iodo-1H-quinazolin-4-one6Positional Isomer
This compound 7 Subject Compound
8-iodo-1H-quinazolin-4-one8Positional Isomer
6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones6 and 8Positional Isomer

Overview of Research Trajectories for Iodinated Quinazolinone Derivatives

Research into iodinated quinazolinone derivatives has explored their potential in various therapeutic areas, with a significant focus on their anticancer and antimicrobial properties. The introduction of an iodine atom into the quinazolinone scaffold is a common strategy to enhance biological activity. rsc.org

Key Research Findings:

Anticancer Activity: Several studies have investigated the cytotoxic effects of iodinated quinazolinones against various human cancer cell lines. rsc.org For example, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives demonstrated notable cytotoxic activity, with some compounds showing significant effects against cervical cancer, promyelocytic leukemia, and non-Hodgkin lymphoma cell lines. rsc.org The presence of the iodine atom at position 6 has been suggested to increase lipophilicity and molecular absorption. rsc.org

Antimicrobial Activity: The substitution of the quinazolinone ring with iodine at positions 6 and 8 has been found to significantly enhance antibacterial activity. nih.gov

Enzyme Inhibition: A radioiodinated quinazolinone derivative, specifically an iodine-125 (B85253) labeled compound, has been synthesized and evaluated for a strategy called enzyme-mediated insolubilization therapy (EMIT). nih.gov This approach aims to concentrate radionuclides within solid tumors. nih.gov

Synthetic Methodologies: Research has also focused on developing efficient and environmentally friendly methods for synthesizing quinazolinone derivatives. tandfonline.com Iodine has been used as a catalyst in some synthetic procedures. tandfonline.com The synthesis of iodinated quinazolinones is often considered advantageous as these derivatives are typically stable and non-toxic. rsc.org

Interactive Data Table: Research on Iodinated Quinazolinone Derivatives

Research AreaKey Findings
Anticancer6-iodo-2-methylquinazolin-4-(3H)-one derivatives show cytotoxic activity against various cancer cell lines. rsc.org
AntimicrobialSubstitution with iodine at positions 6 and 8 enhances antibacterial activity. nih.gov
Enzyme-Mediated TherapyA radioiodinated quinazolinone derivative has been developed for potential tumor therapy. nih.gov
SynthesisIodine can be used as a catalyst for the synthesis of quinazolinone derivatives. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2O B7934434 7-iodo-1H-quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-iodo-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLRWRLAHJWOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1I)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Iodo 1h Quinazolin 4 One and Its Analogs

Classical and Modern Approaches to Quinazolinone Synthesis

The construction of the quinazolin-4-one core is well-established, with numerous methods ranging from classical condensation reactions to modern, highly efficient one-pot strategies.

Anthranilic acid and its derivatives are the most common and versatile starting materials for quinazolinone synthesis. A widely employed method involves the acylation of anthranilic acid with an acyl chloride, followed by dehydration and ring closure with a suitable amine source. For instance, condensation of anthranilic acid with chloroacetyl chloride produces an N-acyl anthranilic acid intermediate. This can be cyclized with acetic anhydride to form a benzoxazinone, which subsequently reacts with an amine (like ammonia or ammonium acetate) to yield the final quinazolin-4-one derivative.

Microwave irradiation has been shown to significantly improve reaction times and yields in these condensation processes. One-pot procedures starting from anthranilic acid have also been developed, often utilizing catalysts to drive the reaction.

Table 1: Selected Syntheses of Quinazolinones from Anthranilic Acid

Starting Material Reagents Conditions Product Reference
Anthranilic Acid Chloro acylchloride, Acetic Anhydride, Amine Multi-step condensation and cyclization Fused Quinazolinones researchgate.net
Anthranilic Acid Acetic Anhydride, Amines, nano-TiO2 One-pot, solvent-free, 80 °C 2-Methyl-3-substituted-quinazolin-4-ones mdpi.com

Alternative precursors like 2-aminobenzonitriles and isatoic anhydride provide flexible routes to the quinazolinone scaffold.

2-Aminobenzonitriles : These compounds can be transformed directly into quinazolinones through tandem reactions. One sustainable protocol utilizes a Ruthenium(II) complex to catalyze the conversion of 2-aminobenzonitriles into quinazolinone derivatives using an alcohol-water system, achieving good to excellent yields. Other methods involve palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles, aldehydes, and arylboronic acids.

Isatoic Anhydride : As a readily available and stable precursor, isatoic anhydride is frequently used in multicomponent reactions. An electrochemically induced one-pot, three-component reaction of isatoic anhydride, styrene, and a hydrochloride amine has been developed to synthesize quinazolinone derivatives without the need for metal catalysts or external oxidizing agents.

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of numerous one-pot and multicomponent reactions (MCRs) for quinazolinone synthesis. These strategies allow for the construction of the complex quinazolinone scaffold from simple, readily available substrates in a single step, avoiding the isolation of intermediates.

Copper-catalyzed reactions are prominent in this area. A facile one-pot condensation has been developed using a copper catalyst for the synthesis of quinazolinone derivatives, involving the in situ generation of an amine from ammonia. Another approach involves a copper-catalyzed reaction between 2-halobenzamides and nitriles, where a nucleophilic addition is followed by an intramolecular SNAr reaction to furnish the quinazolinone ring. Electrochemically induced reactions also offer a green alternative, enabling three-component cyclization without metal catalysts. mdpi.com

Table 2: Examples of One-Pot and Multicomponent Quinazolinone Syntheses

Precursors Catalyst/Mediator Key Features Reference
Isatoic Anhydride, Styrene, Amine HCl Electrochemical Metal- and oxidant-free, high atom economy mdpi.com
2-Bromobenzamide, Aldehyde, Ammonia Copper Tandem reaction, practical and efficient nih.gov

Strategies for Introduction of the Iodine Atom at the 7-Position

The introduction of an iodine atom onto the quinazolinone backbone at the 7-position requires careful consideration of regioselectivity. This can be achieved either by starting with a pre-iodinated precursor or by direct halogenation of the pre-formed quinazolinone ring.

The most direct and regiochemically unambiguous method to synthesize 7-iodo-1H-quinazolin-4-one is to begin with a starting material that already contains iodine at the desired position. The corresponding precursor is 4-iodoanthranilic acid.

The synthesis of 4-iodoanthranilic acid itself can be achieved through the direct iodination of anthranilic acid. However, direct iodination of anthranilic acid with reagents like iodine or iodine monochloride typically yields 5-iodoanthranilic acid due to the directing effects of the amino and carboxyl groups. orgsyn.orgniscpr.res.inresearchgate.net Therefore, to obtain the 7-iodo-quinazolinone, one must start with 4-iodoanthranilic acid, which is prepared via other routes, such as from 4-nitrophthalimide or other appropriately substituted precursors where the iodine can be introduced prior to the formation of the anthranilic acid structure.

Once 4-iodoanthranilic acid is obtained, it can be subjected to the classical quinazolinone-forming reactions described in section 2.1. For example, reaction with formamide or condensation with an orthoester followed by treatment with ammonia would yield the target this compound. This precursor-based approach guarantees the final position of the iodine atom, avoiding the formation of regioisomers. A reported synthesis of a related 6-iodo-quinazoline-2,4(1H,3H)-dione started from 5-iodoanthranilic acid, which was fused with urea, demonstrating the viability of using pre-halogenated anthranilic acids. nih.gov

Direct halogenation of the quinazolinone ring system is an alternative strategy. The electronic properties of the quinazolinone ring dictate the position of electrophilic substitution. The benzene (B151609) portion of the molecule is activated towards electrophilic attack, and the positions are influenced by the existing substituents (the fused pyrimidinone ring).

While direct C-H iodination protocols for related heterocycles like quinolines and quinolones have been developed, achieving selectivity can be challenging. mdpi.comnih.govrsc.org For quinazolinones, palladium-catalyzed C-H halogenation has been described as a method for achieving ortho-selective functionalization. nih.gov This typically involves directing groups to achieve high regioselectivity. For an unsubstituted 1H-quinazolin-4-one, direct iodination would likely lead to a mixture of products, with substitution occurring at the 5, 6, 7, and 8-positions, guided by the complex electronic effects of the heterocyclic ring. Gaining specific control to exclusively iodinate the 7-position without a directing group is synthetically challenging, making the precursor-based approach (Section 2.2.1) the more reliable and preferred method for the unambiguous synthesis of this compound.

Transition-Metal Catalyzed and Metal-Free Iodination Methods

The introduction of an iodine atom onto the quinazolinone core can be achieved either by constructing the heterocyclic system from a pre-iodinated precursor or by direct iodination of the quinazolinone scaffold. The former approach is generally preferred as it offers superior regiochemical control.

A primary and effective metal-free route to this compound involves the cyclization of 2-amino-4-iodobenzoic acid with a suitable C1 source, such as formamide. This method, an adaptation of the classic Niementowski quinazolinone synthesis, proceeds by heating the substituted anthranilic acid with an excess of formamide, which serves as both the reagent and solvent generis-publishing.comresearchgate.net. The reaction typically involves the initial formation of a formamide intermediate followed by thermal cyclization and dehydration to yield the target quinazolinone with the iodine atom precisely positioned at C-7.

Alternatively, molecular iodine itself can serve as a catalyst in metal-free oxidative cyclization reactions to form the quinazolinone ring. While not a direct iodination method for an existing quinazolinone, these protocols utilize iodine to facilitate the oxidative C-H amination and subsequent cyclization of precursors like 2-aminobenzamides with various coupling partners nih.gov. For instance, the reaction of 2-aminobenzamides with aryl methyl ketones can be catalyzed by molecular iodine to produce 2-aryl quinazolin-4(3H)-ones. The quantity of iodine is a critical parameter in these transformations nih.gov. Applying this principle, a hypothetical route could involve an iodine-catalyzed cyclization of a precursor that already contains the necessary framework, though building from 2-amino-4-iodobenzoic acid remains the more direct and regioselective strategy.

Transition-metal-catalyzed methods are less common for the direct C-H iodination of the quinazolinone core itself but are extensively used for the further functionalization of iodo-quinazolinones.

MethodPrecursorReagent/CatalystConditionsProductYieldRef
Niementowski Reaction2-Aminobenzoic acidFormamide130-135 °C, 2h1H-Quinazolin-4-one72-96% generis-publishing.com
Iodine-Catalyzed Oxidation2-Aminobenzamides & Aryl methyl ketonesMolecular Iodine (I₂)Oxidative coupling2-Aryl quinazolin-4(3H)-onesN/A nih.gov

Advanced Synthetic Techniques Applicable to Iodinated Quinazolinones

Modern synthetic chemistry increasingly employs energy-efficient technologies to accelerate reaction rates, improve yields, and promote greener chemical processes. Microwave irradiation and ultrasound have emerged as powerful tools in the synthesis of heterocyclic compounds, including iodinated quinazolinones.

Microwave-assisted organic synthesis (MAOS) has been demonstrated to significantly reduce reaction times and, in many cases, improve product yields in the formation of quinazolinone derivatives nih.gov. The synthesis of quinazolinones from anthranilic acids, a foundational method for preparing the 7-iodo analog, is particularly amenable to microwave heating nih.gov.

In a typical application, the reaction of an anthranilic acid derivative, such as 2-amino-4-iodobenzoic acid, with a cyclizing agent can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating nih.gov. For example, a general procedure for synthesizing quinazolin-4-one analogues involves heating the precursor anthranilic acid in a microwave reactor at elevated temperatures (e.g., 150 °C) for short durations (10-15 minutes), which dramatically accelerates the cyclization process nih.gov. This rapid, high-energy input facilitates efficient molecular collisions and overcomes activation energy barriers, leading to the swift formation of the desired product. This efficiency is highly advantageous for the synthesis of this compound from its corresponding iodinated precursor.

PrecursorsCatalyst/ReagentsConditionsProductTimeRef
Anthranilic acid, Chloroacetyl chloride, AnilinePOCl₃, K₂CO₃Microwave, 150 °C2,3-Disubstituted quinazolin-4-one15 min nih.gov
Anthranilic acid, Primary aromatic aminesVilsmeier reagent (DMF/POCl₃)Microwave3-Substituted quinazolinones2-4 min

Ultrasound-Promoted Reactions

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative method for enhancing reaction rates and efficiency. Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. This phenomenon can enhance mass transfer and accelerate reaction kinetics.

While specific examples detailing the ultrasound-promoted synthesis of this compound are not prevalent, the technology has been successfully applied to the synthesis of the broader quinazoline (B50416) class researchgate.net. An environmentally friendly Bischler cyclization to access a library of quinazoline derivatives was developed using ultrasound, highlighting its utility in forming the core heterocyclic structure researchgate.net. The benefits of sonication, such as improved reaction rates and yields under milder conditions, suggest its potential applicability to the synthesis of this compound, likely reducing the harsh temperatures and long reaction times associated with traditional thermal methods.

The formation of the quinazolinone ring can be facilitated by a variety of catalytic systems, ranging from transition metals to simple, metal-free catalysts like iodine.

Iodine: As a metal-free catalyst, molecular iodine is effective in promoting oxidative cyclization reactions. It can catalyze the synthesis of 2-aryl quinazolin-4(3H)-ones from 2-aminobenzamides and aryl methyl ketones, proceeding efficiently without any metal or ligand nih.gov.

Copper: Copper catalysts are widely employed in the synthesis of quinazolinones, particularly from 2-halobenzamide precursors nih.govacs.orgresearchgate.net. For instance, a copper-catalyzed nucleophilic addition of a 2-halobenzamide to a nitrile, followed by an intramolecular SNAr reaction, provides an efficient route to the quinazolinone core researchgate.net. While this method is typically used with bromo or chloro precursors, the principles are relevant for constructing the ring system.

Palladium: Palladium catalysts are paramount not for the primary synthesis of the quinazolinone ring, but for the subsequent functionalization of iodo-quinazolinones like the 7-iodo derivative. The carbon-iodine bond at the C-7 position serves as an excellent site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. A microwave-assisted, copper-co-catalyzed palladium-catalyzed direct arylation of quinazolin-4-one with aryl iodides has been developed, showcasing the utility of this catalytic system for C-C bond formation on the quinazolinone scaffold organic-chemistry.org. This highlights the synthetic value of this compound as an intermediate for creating more complex molecules.

Iron: Iron catalysts, such as FeCl₃, offer a low-cost, environmentally benign option for quinazolinone synthesis. Iron(III) chloride acts as a Lewis acid to activate substrates and facilitate the ring-closing cyclization, leading to high yields and selectivity. A microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in water has been reported as a green and rapid method for preparing quinazolinones researchgate.net.

CatalystPrecursorsReaction TypeRef
Iodine 2-Aminobenzamides, Aryl methyl ketonesMetal-free oxidative coupling nih.gov
Copper 2-Halobenzamides, NitrilesLewis acid-catalyzed addition/SNAr researchgate.net
Palladium Quinazolin-4-one, Aryl iodidesC-H Direct arylation organic-chemistry.org
Iron 2-Halobenzoic acids, AmidinesLewis acid-catalyzed cyclization researchgate.net

Structure Activity Relationship Sar and Molecular Design of 7 Iodo 1h Quinazolin 4 One Derivatives

Influence of Substitution Patterns on the Quinazolinone Core, Emphasizing the 7-Iodo Moiety

The substitution pattern on the fused benzene (B151609) ring of the quinazolinone nucleus is a key determinant of biological activity. Halogenation, in particular, has been identified as a crucial modification for enhancing the potency of various quinazolinone derivatives. While direct and extensive research focusing exclusively on the 7-iodo moiety is specific, the broader effects of halogens at this position and iodine at others provide significant insights.

Furthermore, iodine's unique ability to form halogen bonds—a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in biological macromolecules—can provide an additional anchor point at the active site of a target protein, thereby increasing binding affinity and potency. Studies on related isomers, such as those with iodine at the 6 and 8 positions, have demonstrated a significant improvement in antibacterial activity, underscoring the positive contribution of iodine to the biological profile of the quinazolinone scaffold. nih.gov Therefore, the 7-iodo moiety is considered a key feature, providing a foundation for further structural optimization to enhance therapeutic efficacy.

Modifications of the Fused Benzene Ring and Pyrimidine (B1678525) Ring for Optimized Activity

Beyond the pivotal 7-iodo substitution, modifications to other positions on both the fused benzene ring and the pyrimidine ring are critical for optimizing biological activity. Structure-activity relationship studies have consistently shown that positions 2, 6, and 8 are significant for modulating pharmacological effects. nih.gov

Pyrimidine Ring (Position C2): The C2 position of the pyrimidine ring is a common site for introducing a wide variety of substituents to explore chemical space and enhance target interactions. The introduction of substituted phenyl rings, heterocyclic moieties, or flexible alkyl chains can dramatically alter the biological profile. For instance, in the context of anticancer activity, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors, a small, flexible substituent at C2 can allow the molecule to fit snugly into the ATP-binding pocket of the kinase. Research on 6-iodo-2-phenylquinazolin-4(3H)-one derivatives showed that the nature of the substituent on the 2-phenyl ring influenced antimicrobial activity. tandfonline.com

Fused Benzene Ring (Positions C5, C6, C8): While the C7 position is occupied by iodine, further substitutions on the benzene ring can refine the molecule's properties.

Position C6: The introduction of small electron-donating groups like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups at position C6 can influence the electronic environment of the entire ring system. In many quinazoline-based EGFR inhibitors, substitutions at the 6 and 7 positions with groups like methoxy are common and are known to enhance inhibitory activity.

Position C8: This position is less commonly substituted, but modifications here can also impact activity. The presence of a halogen at position 8 has been linked to improved antimicrobial effects. nih.gov

The strategic combination of the 7-iodo group with other substituents on the bicyclic core allows for the development of derivatives with optimized potency and selectivity for specific biological targets.

Impact of Nitrogen Substitution (e.g., N1 or N3) on Biological Profiles

The nitrogen atoms of the pyrimidine ring, particularly at the N3 position, are crucial for the biological activity of quinazolin-4-ones and represent a key focal point for molecular modification.

The N3 position is highly amenable to substitution, and a vast number of derivatives have been synthesized by introducing various groups at this site. These substitutions can project into solvent-exposed regions or form specific interactions with the target protein, significantly impacting the compound's biological profile. Studies on 6-iodo-quinazolin-4-one derivatives revealed that introducing allyl or benzyl (B1604629) moieties at the N3 position resulted in compounds with potent antitumor activity against several human cancer cell lines. researchgate.net This highlights the importance of having a substituent at N3 for achieving significant cytotoxicity. The nature of the N3-substituent can dictate the mechanism of action and the potency of the compound. For example, attaching different heterocyclic rings or substituted aromatic groups can lead to derivatives with enhanced anticonvulsant, antimicrobial, or anticancer effects. mdpi.com

Substitutions at the N1 position are less common in the literature for quinazolin-4-one derivatives but can also modulate activity. In some cases, N1 substitution can influence the planarity and conformational flexibility of the quinazoline (B50416) ring system.

The following table summarizes the impact of various N3-substitutions on the anticancer activity of 6-iodo-quinazolin-4-one derivatives against the MCF-7 (human breast cancer) cell line, providing a model for potential modifications to the 7-iodo scaffold.

Compound SeriesN3-SubstituentObserved Anticancer Activity (IC₅₀ against MCF-7)Reference
6-iodo-3-(allyl)-2-phenylquinazolin-4(3H)-oneAllylPotent Cytotoxicity researchgate.net
6-iodo-3-(benzyl)-2-phenylquinazolin-4(3H)-oneBenzylPotent Cytotoxicity researchgate.net
6-iodo-3-(4-chlorophenyl)-2-methylquinazolin-4(3H)-one4-ChlorophenylModerate Cytotoxicity researchgate.net
3-amino-6-iodo-2-phenylquinazolin-4(3H)-one derivativesAmino-derived groups (e.g., thioureides)Significant Antimicrobial Activity tandfonline.com

Rational Drug Design Principles Applied to 7-iodo-1H-quinazolin-4-one Analogues

Rational drug design, incorporating computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, is instrumental in optimizing this compound analogues for enhanced biological activity. nih.govnih.gov These methods provide deep insights into the pharmacophoric requirements for potent activity and guide the synthesis of new, more effective compounds.

QSAR Modeling: QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For quinazolin-4-one derivatives, QSAR models have been developed to predict their anticancer potency, often against specific targets like EGFR. nih.gov These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for activity. For this compound analogues, a QSAR model would likely highlight the importance of the lipophilicity and polarizability contributed by the iodine atom. Such models can be used to predict the activity of virtual compounds before their synthesis, saving time and resources.

Molecular Docking: Molecular docking simulations are used to predict the binding mode of a ligand within the active site of a target protein. For many quinazolinone-based anticancer agents, the target is the ATP-binding site of EGFR tyrosine kinase. ekb.eg Docking studies of this compound analogues would aim to:

Confirm Binding Orientation: Verify that the quinazolinone core correctly orients within the active site, often forming a crucial hydrogen bond between the N1 atom or the C4-carbonyl group and key amino acid residues (e.g., Met793 in EGFR).

Elucidate the Role of the 7-Iodo Group: Visualize how the 7-iodo substituent fits into the binding pocket. It may occupy a hydrophobic sub-pocket or form a halogen bond with a backbone carbonyl or other electron-rich group, thereby enhancing binding affinity.

Guide Substituent Design: Identify unoccupied spaces within the active site where additional functional groups could be introduced (e.g., at the C2 or N3 positions) to form new favorable interactions and improve potency and selectivity.

By combining the empirical data from SAR studies with the predictive power of QSAR and molecular docking, researchers can rationally design novel this compound derivatives with superior therapeutic profiles.

Biological Activities and Mechanistic Investigations of 7 Iodo 1h Quinazolin 4 One Analogues

Anticancer and Antitumor Potential

Analogues of iodo-1H-quinazolin-4-one have demonstrated significant potential as anticancer agents, attributable to their multifaceted effects on cancer cell biology. While much of the research has focused on the broader class of quinazolinones, specific studies on iodo-substituted derivatives provide valuable insights into their potent antitumor activities.

Inhibition of Cellular Proliferation and Viability

A key indicator of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. A study on a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives revealed their potent cytotoxic effects against a panel of human cancer cell lines. These compounds were evaluated for their in vitro antitumor activity against the human breast cancer cell line (MCF-7), human cervix carcinoma cell line (HeLa), human liver cancer cell line (HepG2), and human colon cancer cell line (HCT-8).

Several of the synthesized 6-iodo-quinazolin-4-one analogues exhibited broad-spectrum antitumor activity, with some compounds demonstrating greater potency than the standard chemotherapeutic drug, Doxorubicin, against all four tested cell lines. The MCF-7 cell line was found to be particularly sensitive to these derivatives. The cytotoxic activity was found to be influenced by the nature of the substituents at the 2 and 3 positions of the quinazolinone nucleus, with compounds bearing allyl and/or benzyl (B1604629) moieties showing the most promising results.

Table 1: In Vitro Antitumor Activity of Selected 6-iodo-3H-quinazolin-4-one Derivatives

Compound MCF-7 (IC₅₀, µM) HeLa (IC₅₀, µM) HepG2 (IC₅₀, µM) HCT-8 (IC₅₀, µM)
Doxorubicin 1.2 1.5 1.8 2.1
Compound A 0.8 1.1 1.3 1.5
Compound B 0.5 0.9 1.0 1.2
Compound C 1.0 1.3 1.6 1.9

IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Data is illustrative and based on findings from literature.

Induction of Apoptosis and Autophagy Pathways

Quinazolinone derivatives are known to induce programmed cell death in cancer cells through apoptosis and, in some cases, by modulating autophagy. While specific studies on 7-iodo-1H-quinazolin-4-one analogues are limited in this area, the broader class of quinazolinones has been shown to trigger apoptosis through both intrinsic and extrinsic pathways. This often involves the activation of caspases, the release of cytochrome c from mitochondria, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

For instance, some quinazolinone derivatives have been reported to induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating the anti-apoptotic protein Bcl-2. The interplay between apoptosis and autophagy is complex; in some contexts, autophagy can promote cell survival, while in others, it can lead to autophagic cell death. Certain quinazolinone compounds have been found to induce autophagy-associated apoptosis in cancer cells.

Cell Cycle Modulation and Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Many anticancer agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Quinazolinone derivatives have been shown to induce cell cycle arrest at different phases, most commonly at the G2/M or G1 phase.

This cell cycle arrest is often mediated by the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For example, a novel quinazoline (B50416) derivative was found to induce G2/M phase arrest in hepatocellular carcinoma cells. frontiersin.org While direct evidence for this compound analogues is still emerging, it is plausible that they share this mechanism of action.

Targeting Specific Oncogenic Pathways (e.g., Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), Hypoxia-Inducible Factor-1α (HIF-1α))

The anticancer activity of quinazolinone derivatives is often linked to their ability to inhibit specific signaling pathways that are crucial for tumor growth and survival.

Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established pharmacophore for the inhibition of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. Several FDA-approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline (B1210976) structure. It is hypothesized that iodo-substituted quinazolinones can also act as EGFR inhibitors, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently dysregulated in cancer. A number of quinazolinone derivatives have been developed as PI3K inhibitors. These compounds can block the activity of PI3K, leading to the inhibition of cell growth, proliferation, and survival. While specific data on 7-iodo analogues is scarce, the general class of quinazolinones shows promise in targeting this pathway.

Hypoxia-Inducible Factor-1α (HIF-1α): HIF-1α is a transcription factor that plays a key role in the adaptation of tumor cells to hypoxic conditions, promoting angiogenesis and metastasis. Some quinazolinone derivatives have been identified as inhibitors of HIF-1α. However, a study on quinazolin-4-one analogues revealed that a compound with an iodo-substitution at the C-5 position was inactive as a HIF-1α inhibitor, suggesting that the position and nature of the substituent are critical for this activity. nih.govnih.gov

Inhibition of Tumor Cell Migration, Invasion, and Angiogenesis

The metastatic spread of cancer to distant organs is a major cause of mortality. This process involves cell migration, invasion of surrounding tissues, and the formation of new blood vessels (angiogenesis). Some quinazolinone derivatives have been shown to inhibit these processes. For instance, a quinazoline analogue, HMJ-30, was found to suppress the migration of human umbilical vein endothelial cells (HUVECs) and inhibit angiogenesis both in vitro and in vivo. documentsdelivered.com The anti-angiogenic effects of quinazolinone derivatives are often attributed to the inhibition of vascular endothelial growth factor receptor (VEGFR) signaling.

Antibacterial and Antimicrobial Efficacy

In addition to their anticancer properties, quinazolin-4-one derivatives have demonstrated a broad spectrum of antibacterial and antimicrobial activities against various pathogenic microorganisms.

The antimicrobial efficacy of these compounds is influenced by the substituents on the quinazolinone ring. Studies on various derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. eco-vector.com The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication. mdpi.com

While specific studies focusing exclusively on the antibacterial and antimicrobial efficacy of this compound analogues are not widely available, the general findings for the quinazolin-4-one class suggest that these compounds could be promising leads for the development of new antimicrobial agents.

Table 2: Antibacterial Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) P. aeruginosa (MIC, µg/mL)
Ciprofloxacin 0.5 0.25 1
Derivative X 8 16 32
Derivative Y 4 8 16
Derivative Z 16 32 64

MIC (Minimum Inhibitory Concentration) values are illustrative and based on general findings for the quinazolinone class.

Anti-inflammatory and Analgesic Properties

Beyond their antimicrobial effects, quinazolinone derivatives have been extensively studied for their anti-inflammatory and analgesic activities. ptfarm.plnih.gov

A key mechanism underlying the anti-inflammatory effects of many quinazolinone analogues is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.net COX-2 is a validated molecular target for treating inflammatory diseases as it is crucial for converting arachidonic acid into prostaglandins, which are key mediators of inflammation. dovepress.com

Several series of novel quinazolinone derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.gov In vitro assays have confirmed that many of these compounds exhibit potent and selective inhibition of COX-2 over the constitutive COX-1 isoform, which is associated with a reduced risk of gastrointestinal side effects. nih.govresearchgate.net For example, certain anilide derivatives of quinazolinone were found to be highly effective COX-2 inhibitors, with IC50 values and selectivity indices comparable to the well-known COX-2 inhibitor, celecoxib. researchgate.net Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of the COX-2 enzyme, supporting the experimental findings. researchgate.netresearchgate.net

Consistent with their anti-inflammatory properties, many quinazolinone derivatives demonstrate significant analgesic effects. ptfarm.pljneonatalsurg.com These effects have been evaluated in various animal models, such as the hot plate test and acetic acid-induced writhing assay, which assess central and peripheral analgesic activity, respectively. researchgate.netjneonatalsurg.com

Studies have shown that some synthesized compounds possess analgesic activity superior to that of standard drugs like indomethacin (B1671933) and diclofenac (B195802) sodium. ptfarm.plresearchgate.net For instance, one derivative was reported to completely abolish the pain response in an animal model. nih.gov The analgesic potential appears to be linked to their anti-inflammatory and COX-inhibiting mechanisms, although modulation of other pathways, such as opioid-mediated ones, has also been suggested. jneonatalsurg.com

Antiviral Activity (Including Anti-HIV)

The broad biological profile of the quinazolinone scaffold also includes significant antiviral activity. nih.govresearchgate.net Research has explored the potential of these analogues against several viruses, including Human Immunodeficiency Virus (HIV), Zika virus (ZIKV), and Dengue virus (DENV). sbmu.ac.irnih.gov

A number of quinazolinone derivatives have been designed and synthesized as potential anti-HIV-1 agents. sbmu.ac.ir Antiviral assays revealed that some analogues could inhibit HIV replication in cell cultures, with one compound showing an inhibition rate of 38%. sbmu.ac.ir Docking studies suggest that these compounds may act as integrase inhibitors by binding to the active site of the enzyme and chelating essential Mg2+ ions. sbmu.ac.ir Other related heterocyclic systems, such as 4-oxoquinolines, which share a similar chemical backbone, have also shown potent anti-HIV-1 activity through different mechanisms. nih.gov

More recently, phenotypic screening identified 2,3,6-trisubstituted quinazolinone compounds as potent inhibitors of ZIKV and DENV replication. nih.gov Several optimized analogues exhibited broad and powerful activity against both viruses, with EC50 values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.gov These findings position quinazolinone derivatives as promising lead compounds for the development of novel antiviral therapeutics against these important human pathogens. nih.gov

Antimalarial Activity

The quinazolinone scaffold has been a subject of interest in the development of new antimalarial agents, largely inspired by the structure of febrifugine, a natural quinazolinone alkaloid. nih.gov Research has demonstrated that the 4-quinazolinone moiety is a crucial component for activity against malaria parasites. nih.gov Synthetic analogues have been developed and tested to explore their potential, with some showing promising results against various strains of Plasmodium.

A series of 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov The findings suggest that the core quinazolinone structure, the nitrogen atom of the piperidine (B6355638) ring, and a propyl chain are important for biological activity. nih.gov One analogue, in particular, demonstrated potent antimalarial activity, attributed to the incorporation of the quinazolinone group from febrifugine. nih.gov

Further structure-activity relationship (SAR) studies on quinazolinone-2-carboxamide derivatives identified compounds with significant potency. acs.org Modifications to the linker between the quinazolinone core and a phenyl group led to a compound with double-digit nanomolar potency (IC50 = 25 nM against the 3D7 strain of P. falciparum), a substantial improvement over the initial hit compound. acs.org These compounds showed no signs of cytotoxicity against HEK293 mammalian cells at concentrations up to 20 μM. acs.org

In other studies, new quinazolinone-4 derivatives were synthesized and shown to inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form in vitro. researchgate.net Additionally, the well-established quinoline (B57606) class of antimalarials, which shares structural similarities, continues to provide a basis for developing new analogues to overcome drug resistance. nih.gov For instance, 4-aminoquinoline (B48711) hydrazone analogues have shown remarkable activities, inhibiting heme to hemozoin formation. nih.gov

Table 1: Antimalarial Activity of Selected Quinazolinone Analogues
Compound ClassTest ModelKey FindingsReference
Quinazolinone-2-carboxamidesP. falciparum (3D7 strain)Compound 19f showed an IC50 of 25 nM. acs.org
2,3-substituted quinazolin-4(3H)-onesP. berghei (in vivo)Analogue 5a displayed potent activity attributed to the quinazolinone moiety. nih.gov
Quinazolinone-4 derivativesP. falciparum (in vitro)Inhibited maturation from ring form to schizont form. researchgate.net
4-Aminoquinoline hydrazonesP. falciparum (K1 strain)IC50 values ranged from 0.026 to 0.219 μM after a 72h cycle. nih.gov

Antioxidant Activity

Quinazolin-4(3H)-one derivatives have been investigated for their potential as antioxidant agents. sapub.org Their ability to scavenge free radicals is a key property, which has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging methods. sapub.orgorientjchem.org

Research has shown that the antioxidant capacity of these compounds is influenced by the nature and position of substituents on the quinazolinone core. nih.gov A study involving two series of 2-substituted quinazolin-4(3H)-ones found that for 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, it requires at least one hydroxyl group in addition to a methoxy (B1213986) group, or a second hydroxyl group on the phenyl ring, particularly in the ortho or para positions. nih.gov Derivatives with two hydroxyl groups in the ortho position on the phenyl ring also demonstrated metal-chelating properties. nih.gov

In another study, novel quinazolinone–vanillin derivatives were synthesized and evaluated. sapub.org The results indicated that some of the synthesized compounds were more effective antioxidants than the common antioxidant vanillin, showing excellent scavenging capacity against both DPPH and nitric oxide radicals. sapub.org The antioxidant activity was attributed to the presence of the quinazolin-4(3H)-one ring fused with different heterocyclic systems. sapub.org The evaluation of synthesized compounds (3a, 4a, 8b, 9b, 10b) for their antioxidant activities by DPPH and hydrogen peroxide (H2O2) assays showed that all possessed significant activity, with compound 8b exhibiting the highest activity.

The development of hybrid molecules by linking the quinazolin-4(3H)-one moiety with polyphenolic compounds has also proven to be a successful strategy. nih.gov Pyrogallol derivatives, in particular, showed high antioxidant activity compared to standards like ascorbic acid and Trolox. nih.gov The addition of a third phenolic group significantly influenced the antioxidant capacity. nih.gov

Table 2: Antioxidant Activity of Selected Quinazolinone Derivatives
Compound SeriesAssay MethodKey FindingsReference
2-Substituted quinazolin-4(3H)-onesDPPH, ABTS, CUPRAC2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e ) was identified as a potent antioxidant with metal-chelating properties. nih.gov
Quinazolinone–vanillin derivativesDPPH, Nitric Oxide ScavengingCompounds 5 and 6 showed more effective antioxidant activity than vanillin. sapub.org
Polyphenolic derivatives of quinazolin-4(3H)-oneRadical scavenging, metal chelationPyrogallol derivatives exhibited high antioxidant activity compared to ascorbic acid and Trolox. nih.gov
Novel quinazolinone derivativesDPPH, H₂O₂ ScavengingCompound 8b showed the maximum antioxidant activity among the tested series.

Other Pharmacological Activities (e.g., Antileishmanial, Anticonvulsant)

Quinazoline and its derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease with limited therapeutic options. nih.govmdpi.com Several studies have synthesized and evaluated quinazolinone analogues for their activity against various Leishmania species.

In one study, two new series of quinazolinone derivatives were assessed for their efficacy against Leishmania (L.) donovani and L. major. nih.gov While the compounds were found to be non-toxic to mammalian Vero cells, they demonstrated relatively poor growth inhibition of the parasite. nih.gov The most active compounds were the mono quinazolinone 2d and the bisquinazolinone 5b , which showed growth inhibitory efficacies of 35% and 29% against L. major and L. donovani promastigotes, respectively. nih.gov

Another investigation focused on a series of quinazoline-2,4,6-triamine derivatives tested against Leishmania mexicana. nih.gov Among them, N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2 ) was active against both promastigotes and intracellular amastigotes and exhibited low cytotoxicity in mammalian cells. nih.gov Similarly, 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as a new class of anti-leishmanial agents, with two compounds showing promising in silico binding to key Leishmania enzymes like Pyridoxal Kinase and Trypanothione Reductase. mdpi.com

Table 3: Antileishmanial Activity of Selected Quinazolinone Analogues
CompoundLeishmania SpeciesActivityReference
Mono quinazolinone 2d L. major35% growth inhibition of promastigotes. nih.gov
Bisquinazolinone 5b L. donovani29% growth inhibition of promastigotes. nih.gov
N(6)-(ferrocenmethyl)quinazolin-2,4,6-triamine (H2 )L. mexicanaActive against promastigotes and intracellular amastigotes. nih.gov

The quinazolin-4-(3H)-one ring system has been a focus of research for developing new anticonvulsant drugs, an interest sparked by the discovery of methaqualone as a sedative-hypnotic. nih.govmdpi.com Numerous synthetic analogues have been evaluated for their ability to protect against seizures in various animal models.

Newly synthesized quinazolin-4(3H)-ones were screened for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.gov Several compounds displayed significant anticonvulsant activity in the scPTZ screen, with compounds 8 , 13 , and 19 providing 100% protection against myoclonic seizures without causing neurotoxicity. nih.gov

In another study, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated in the pentylenetetrazole (PTZ)-induced seizure model. mdpi.com The results indicated that most of the tested compounds possess potential anticonvulsant activity, with compound 8b being particularly potent. mdpi.com The mechanism of action for these compounds is suggested to be through allosteric modulation of the GABAA receptor. mdpi.com Research on 3-amino 2-phenyl quinazolinones also demonstrated noteworthy anticonvulsant activity in the MES test, comparable to the standard drug phenytoin. researchgate.net

Table 4: Anticonvulsant Activity of Selected Quinazolinone Derivatives
Compound SeriesTest ModelKey FindingsReference
Quinazoline-4(3H)-ones (8, 13, 19 )scPTZExhibited 100% protection against myoclonic seizures. nih.gov
2,3-disubstituted quinazolin-4(3H)-one (8b )PTZShowed the most potent anticonvulsant activity in its series. mdpi.com
3-amino 2-phenyl quinazolinones (A-1 )MESExhibited the highest level of activity, comparable to phenytoin. researchgate.net
2-Substituted 3-Aryl-4(3H)-quinazolinones (6i, 8i )MES, scMetShowed good protection against MES- and scMet-induced seizures with low neurotoxicity. mdma.ch

Computational and in Silico Studies of 7 Iodo 1h Quinazolin 4 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a quinazolinone derivative, might interact with a protein target.

Research on iodo-substituted quinazolinones has frequently employed molecular docking to rationalize their biological activities. For instance, studies on 6-iodo-2-phenyl-quinazolin-4(3H)-one derivatives have used docking to explore their binding to enzymes like cyclooxygenase-2 (COX-2). ekb.eg Similarly, 6-iodo-2-methylquinazolin-4-(3H)-one derivatives have been docked into the active site of dihydrofolate reductase (DHFR) to correlate structural features with cytotoxic activity against cancer cell lines. rsc.org These studies provide a framework for understanding the potential interactions of 7-iodo-1H-quinazolin-4-one with similar biological targets.

The analysis of the binding mode reveals the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For iodo-quinazolinone derivatives, key interactions have been identified with specific amino acid residues in the active sites of their targets.

In studies of related 6-iodo-quinazolinones targeting DHFR, important interactions were noted between the iodine atom and residues like Arginine (R71), while the quinazoline (B50416) ring engaged in π-stacking interactions with Phenylalanine residues (F32, F35). rsc.org Van der Waals interactions with residues such as Leucine (L23, L68) and Threonine (T57) also contribute to the stability of the complex. rsc.org For this compound, it is hypothesized that the iodine atom at position 7 would similarly engage in halogen bonding or significant hydrophobic interactions within a target's binding pocket, influencing its orientation and affinity. The quinazolinone core itself is a well-established scaffold for forming hydrogen bonds with protein backbones. ekb.eg

Table 1: Predicted Key Interacting Residues for Iodo-Quinazolinone Derivatives in DHFR This table is based on data from related 6-iodo-quinazolinone compounds.

Interaction TypeKey Amino Acid Residues
Halogen/Van der WaalsArg71
π-π StackingPhe32, Phe35
Van der WaalsLeu23, Leu68, Thr57
Hydrogen Bonding(Varies with target)
Source: RSC Advances, 2022. rsc.org

Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values indicate a more stable complex and potentially higher potency. Docking algorithms calculate this affinity based on the forces involved in the predicted binding pose.

In the case of 6-iodo-2-phenyl-quinazolin-4(3H)-one derivatives docked against COX-2, binding affinities were calculated to explain their anti-inflammatory activity, showing a strong correlation between lower energy values and higher biological effect. ekb.eg For novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, a good correlation was observed between the experimental cytotoxic activity (expressed as ΔGexp) and the predicted binding affinity (ΔGgbsa) from docking studies against DHFR. rsc.org This suggests that molecular docking can be a reliable tool for predicting the relative potency of compounds like this compound.

Table 2: Example Binding Affinity Data for Iodo-Quinazolinone Analogs This table presents representative data for related compounds to illustrate the concept.

Compound Derivative (example)Target ProteinPredicted Binding Affinity (kcal/mol)
6-iodo-quinazolinone analog 1DHFR-7.8
6-iodo-quinazolinone analog 2DHFR-8.2
6-iodo-quinazolinone analog 3COX-2-9.5
Note: These values are illustrative and derived from studies on similar compounds. ekb.egrsc.org

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the ligand-protein complex, providing insights into how the binding pose is maintained and how the protein structure might adapt to the ligand. scielo.org.zarsc.org

The stability of the complex is often evaluated by analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. scielo.org.za A stable complex will exhibit low and convergent RMSD values, indicating that the ligand remains securely bound in its initial predicted pose. frontiersin.orgmdpi.com Another parameter, the Root Mean Square Fluctuation (RMSF), helps identify the flexibility of individual amino acid residues, highlighting which parts of the protein are most affected by ligand binding. nih.govscielo.org.za For a potential drug candidate like this compound, a stable binding profile in MD simulations would increase confidence in the docking results and its potential efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties (descriptors) that are most influential, QSAR models can predict the activity of new, unsynthesized compounds.

For quinazolinone derivatives, 3D-QSAR studies have been successfully performed. rsc.org These models correlate the biological activity with the 3D properties of the molecules, such as steric and electrostatic fields. For a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, a 3D-QSAR model indicated that electron-withdrawing and lipophilic groups at certain positions, along with hydrophobic interactions of the quinazoline ring, were crucial for cytotoxic activity. rsc.org Such a model, if developed for a series including this compound, could guide the design of new analogs with improved potency by suggesting specific modifications to its structure.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. mpg.de DFT calculations can provide valuable information about a molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution, which are fundamental to its chemical behavior and interactions. researchgate.net

For quinazolinone derivatives, DFT has been used to optimize their 3D structures to the lowest energy state before docking. scielo.org.za The analysis of the electronic properties can also explain the reactivity and stability of the molecule. For instance, the large and polarizable nature of the iodine atom in this compound significantly influences its electronic properties, potentially creating a region of positive electrostatic potential (a "sigma-hole") that can engage in strong halogen bonding with electron-rich atoms in a protein's active site. DFT calculations can precisely map this potential and quantify the strength of such interactions, providing a deeper understanding of its binding mechanism.

Analytical Methodologies for Characterization in Research

Spectroscopic Techniques

Spectroscopic methods are crucial for elucidating the molecular structure of 7-iodo-1H-quinazolin-4-one. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed insights into the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are utilized for the characterization of this compound. slideshare.net

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For quinazolinone derivatives, aromatic protons typically appear in the downfield region of the spectrum. researchgate.net In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the protons adjacent to the iodine atom are expected to be deshielded. The ¹H NMR spectrum of a related 6-iodo-2-methylquinazolin-4(3H)-one showed aromatic protons as a multiplet in the range of δ 7.08-7.81 ppm. jocpr.com

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. slideshare.net In quinazolinone structures, the carbonyl carbon (C=O) signal is typically observed in the range of δ 160.3–158.9 ppm. rsc.org The carbon atom attached to the iodine (C-I) will also have a characteristic chemical shift. For instance, in a related 7-iodo-2-methyl-quinazoline-4(3h)-one, carbon signals were observed at δ 160.28, 156.21, 154.57, 149.07, 143.77, 113.65, 108.24, 105.64, and 22.58 ppm. researchgate.net

Table 1: Representative NMR Data for Iodo-Quinazolinone Derivatives
NucleusChemical Shift (δ, ppm)MultiplicityReference
¹H7.08-7.81m (aromatic) jocpr.com
¹³C160.3–158.9s (C=O) rsc.org
¹³C105.64s (C-7) researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their absorption of infrared radiation. For this compound, characteristic stretching bands confirm the presence of key functional groups. A C=O stretching band is typically observed in the range of 1652–1685 cm⁻¹. rsc.org Additionally, a C=N stretching band for the quinazolinone ring appears between 1598–1616 cm⁻¹. rsc.org The presence of an N-H group would be indicated by a stretching band in the region of 3200-3400 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for Iodo-Quinazolinone Derivatives
Functional GroupWavenumber (cm⁻¹)Reference
C=O (carbonyl)1652–1685 rsc.org
C=N (imine)1598–1616 rsc.org
N-H~3284, 3194 researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which helps in determining its molecular weight and elemental formula. cymitquimica.com High-resolution mass spectrometry (HRMS) is particularly useful for distinguishing isotopic patterns. For iodo-substituted compounds, the presence of iodine's distinct isotopic signature helps in confirming the structure. Electrospray ionization (ESI) is a common technique used for the mass analysis of quinazolinone derivatives. jpionline.org

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purification and purity assessment of organic compounds. evitachem.com The progress of reactions to synthesize quinazolinone derivatives is often monitored by HPLC. nih.gov The purity of the final product can be determined by analyzing the chromatogram for the presence of a single major peak corresponding to the target compound. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid method used to monitor the progress of a chemical reaction and to get a preliminary indication of a compound's purity. nih.govekb.egresearchgate.net The retention factor (R_f) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. For a related quinazolinone derivative, an R_f value of 0.34 was reported using a DCM/MeOH (20:1) solvent system, suggesting moderate polarity.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. acs.org The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared with the theoretically calculated values based on the compound's molecular formula (C₈H₅IN₂O). jpionline.org A close agreement between the found and calculated values, typically within ±0.4%, confirms the elemental composition and thus the molecular formula of the synthesized compound. nih.gov For example, in the characterization of a related 3-amino-7-iodo-2-methyl-quinazoline-4(3h)-one, the calculated values for C (51.52%) and H (3.82%) were found to be in close agreement with the experimental values of C (51.53%) and H (3.83%). researchgate.net

Table 3: Theoretical vs. Found Elemental Analysis for a Related Iodo-Quinazolinone
ElementTheoretical (%)Found (%)Reference
C51.5251.53 researchgate.net
H3.823.83 researchgate.net

Future Perspectives in Research on 7 Iodo 1h Quinazolin 4 One

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern pharmaceutical chemistry. Future research on 7-iodo-1H-quinazolin-4-one will likely focus on green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous materials.

Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer high atom economy and operational simplicity. bohrium.comfrontiersin.org Future work could adapt MCR strategies for the one-pot synthesis of this compound and its derivatives.

Novel Catalytic Systems: Research is moving towards highly efficient and recyclable catalysts. This includes the use of magnetic nanoparticles coated with palladium, which can be easily recovered and reused for multiple reaction cycles, enhancing cost-effectiveness and sustainability. bohrium.comfrontiersin.org Another approach involves utilizing boiler flue gas as a source of CO2 for the synthesis of the quinazolinone core, catalyzed by palladium nanoparticles embedded in porous organic polymers (POPs). researchgate.net

Green Solvents and Conditions: The replacement of toxic organic solvents is a critical aspect of sustainable synthesis. Future routes may employ eco-friendly solvent systems like deep eutectic solvents (DES) or PEG/water. bohrium.comtandfonline.com Furthermore, methods that operate under mild, metal-free conditions, perhaps using oxidants like hydrogen peroxide (H₂O₂), are being developed to create a more sustainable synthetic protocol. acs.orgmdpi.com

Table 1: Emerging Sustainable Synthetic Strategies for Quinazolinones
StrategyDescriptionKey AdvantagesReference
Magnetic Palladium NanocatalystA multicomponent reaction using a magnetically recoverable palladium catalyst in a PEG/water solvent system.High yields (82-98%), excellent atom economy, recyclable catalyst (>89% activity after 5 cycles), elimination of toxic solvents. bohrium.comfrontiersin.org
H₂O₂-Mediated SynthesisA transition-metal-free approach using 2-aminobenzamide (B116534) with DMSO as a carbon source and H₂O₂ as a green oxidant.Environmentally benign oxidant, avoids toxic metal catalysts, moderate to good yields. acs.org
CO₂ UtilizationConversion of low-concentration CO₂ from boiler flue gas into quinazolinones using a Pd@POP-1 catalyst at ambient pressure and mild temperatures.Replaces toxic carbon sources like phosgene, utilizes waste gas, eco-friendly. researchgate.net
Deep Eutectic Solvents (DES)Utilizing deep eutectic solvents, such as choline (B1196258) chloride:urea, often in combination with microwave irradiation.Green and recyclable solvent system, can lead to higher yields and shorter reaction times. tandfonline.com

Discovery of New Biological Targets and Mechanisms of Action

While the quinazolinone scaffold is well-established in anticancer research, its therapeutic potential is far from fully realized. nih.govnih.govmdpi.com Future investigations will aim to identify novel biological targets and elucidate new mechanisms of action for this compound derivatives.

Potential new research avenues include:

Anticancer Therapies: Beyond established targets like EGFR and tubulin, new research points to other pathways. nih.govnih.gov Iodinated quinazolinones have shown potential as inhibitors of Dihydrofolate Reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. nih.govrsc.org Another promising target is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair; its inhibition can be particularly effective in certain types of cancers. nih.govrsc.org The scaffold is also being explored for its ability to inhibit Hypoxia-inducible factor-1α (HIF-1α), a transcription factor that helps tumors survive in low-oxygen environments. nih.gov

Antimicrobial Agents: The presence of halogens, such as iodine, on the quinazolinone ring has been shown to enhance antimicrobial activity. nih.gov Future studies could explore the potential of this compound derivatives against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), by targeting essential bacterial enzymes like penicillin-binding proteins (PBPs). acs.org

Antiviral Applications: Recent studies have identified the quinazolin-4-one scaffold as a promising starting point for developing non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov This opens a new therapeutic area for iodinated derivatives.

Neurodegenerative Diseases: The quinazoline (B50416) structure is considered a "privileged scaffold" and is being investigated for developing multi-target agents for complex conditions like Alzheimer's disease. mdpi.com Research could focus on designing this compound derivatives that can modulate pathways involved in neurodegeneration, such as cholinesterase activity or β-amyloid aggregation. mdpi.com

Application of Advanced Computational Chemistry for Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the journey from a preliminary "hit" to a viable "lead" compound. longdom.orgfrontiersin.org For this compound, these advanced computational methods will be crucial for rational drug design and optimization.

Future applications will likely involve:

Molecular Docking and Dynamics: These techniques simulate the interaction between a drug candidate and its biological target at the atomic level. longdom.org For instance, docking studies have been used to predict the binding modes of iodinated quinazolinones within the active site of enzymes like DHFR, revealing key interactions that contribute to their inhibitory activity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org 3D-QSAR studies on iodinated quinazolinones can help identify which structural modifications are likely to enhance cytotoxic activity against cancer cells. nih.gov

ADMET Prediction: A significant cause of drug failure is poor pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models can predict these properties early in the design phase, allowing chemists to modify the this compound scaffold to improve its drug-like characteristics, such as solubility and metabolic stability. rsc.orgfrontiersin.org

Table 2: Computational Tools in the Optimization of Quinazolinone Derivatives
Computational MethodApplicationObjectiveReference
Molecular DockingPredicting the binding orientation of the compound in the active site of a target protein (e.g., DHFR, PARP-1).To understand the mechanism of action and guide structural modifications for improved binding affinity. nih.govrsc.orgrsc.org
3D-QSARCorrelating the 3D properties of molecules with their biological activity (e.g., anticancer potency).To identify key structural features responsible for activity and design more potent analogs. nih.gov
Molecular Dynamics (MD) SimulationsSimulating the movement of the compound and its target protein over time.To assess the stability of the drug-target complex and understand dynamic interactions. mdpi.com
ADMET PredictionCalculating physicochemical properties, pharmacokinetics, and potential toxicity profiles.To optimize for better bioavailability and safety, reducing late-stage drug attrition. rsc.orgfrontiersin.org

Development of Iodinated Quinazolinone Scaffolds for Specific Therapeutic Areas

The unique properties of the iodine atom—its size, lipophilicity, and ability to form halogen bonds—make the this compound scaffold particularly attractive for developing targeted therapies.

Future research will likely concentrate on tailoring this scaffold for specific diseases:

Oncology: This remains a primary focus. nih.gov The iodine atom at position 6 (and by extension, position 7) has been shown to increase lipophilicity and molecular absorption, potentially leading to better antitumor activity. nih.govrsc.org Derivatives are being developed as selective inhibitors for a range of cancer-related targets. nih.govnih.gov

Infectious Diseases: Building on the known antimicrobial potential of halogenated quinazolinones, research can focus on developing potent and selective antibacterial or antifungal agents with novel mechanisms of action to combat rising drug resistance. nih.gov

Radiotherapeutics and Imaging: The presence of an iodine atom is particularly advantageous for radiochemical applications. Stable isotopes of iodine can be replaced with radioactive isotopes (e.g., Iodine-123, Iodine-125 (B85253), Iodine-131) for use in both diagnostic imaging and targeted radiotherapy. One novel approach is enzyme-mediated cancer therapy, where a soluble, radioiodinated quinazolinone prodrug is converted into an insoluble precipitate at the tumor site, localizing the radiation dose. researchgate.net

The continued exploration of this compound, driven by innovations in synthetic chemistry, biological screening, and computational design, holds significant promise for the development of the next generation of targeted therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-iodo-1H-quinazolin-4-one, and what are their key reaction conditions?

  • Methodological Answer : The synthesis typically involves functionalizing quinazolinone precursors with iodine. A common approach utilizes nucleophilic substitution or metal-catalyzed iodination. For example, analogous compounds like 3-(4-chloro-phenyl)-2-thio-2,3-dihydro-1H-quinazolin-4-one are synthesized via condensation of aldehydes with thioacetates, followed by cyclization . Reaction conditions often require anhydrous solvents (e.g., DMF), controlled temperatures (80–120°C), and catalysts like iodine or CuI. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm the iodine substitution pattern and quinazolinone backbone.
  • HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation.
  • FT-IR : To identify carbonyl (C=O) and N-H stretches.
  • X-ray crystallography (if crystalline): For absolute stereochemical confirmation, as demonstrated in analogous imidazolone derivatives .
    Reproducibility requires detailed reporting of solvent systems, instrument parameters, and purity thresholds (>95% by HPLC) .

Q. What are the primary pharmacological targets investigated for this compound derivatives?

  • Methodological Answer : Quinazolinone derivatives are studied for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity. For example, 2-pyridyl quinazolin-4-one analogs show anti-inflammatory effects via COX-2 inhibition . Researchers should design target-specific assays (e.g., enzyme-linked immunosorbent assays) and validate results with positive/negative controls .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the iodination of quinazolinone precursors?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Directing groups : Introducing electron-withdrawing groups (e.g., nitro) to guide iodine placement.
  • Catalytic systems : Using Pd/Cu catalysts for selective C-H activation, as seen in triazole synthesis .
  • Computational modeling : DFT calculations to predict reactive sites, as applied in imidazolone derivatives .
    Post-reaction analysis with 2D NMR (e.g., NOESY) or isotopic labeling may resolve ambiguities .

Q. What strategies optimize reaction yields in heterogeneous catalytic systems for quinazolinone functionalization?

  • Methodological Answer : Heterogeneous catalysts (e.g., zeolites, metal-supported oxides) improve recyclability and reduce side reactions. Key parameters:

  • Catalyst loading : 5–10 wt% relative to substrate.
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) enhance iodine activation.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) to control exothermicity.
    Post-catalytic analysis (e.g., SEM, BET surface area) ensures catalyst integrity .

Q. How can contradictions in reported biological activity data for quinazolinone derivatives be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or impurity artifacts. Solutions include:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity (e.g., MTT assays) and IC50 determination.
  • Batch-to-batch reproducibility : Rigorous HPLC purity checks and stability studies (e.g., under light/humidity).
  • Meta-analysis : Cross-referencing data with structural analogs, as done for anti-inflammatory quinazolinones .
    Transparent reporting of negative results is critical .

Q. What computational methods are suitable for predicting the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., kinases). Pair with QSAR models incorporating electronic descriptors (e.g., HOMO-LUMO gaps) and steric parameters (e.g., LogP). Validate predictions with in vitro assays, as demonstrated in angiotensin II receptor studies .

Data Presentation Guidelines

  • Synthesis Optimization : Tabulate yield, purity, and reaction conditions across trials (e.g., catalyst type, solvent, temperature).
  • Biological Activity : Use dose-response curves with error bars (±SEM) and statistical significance (p<0.05).
  • Structural Data : Include crystallographic parameters (e.g., CCDC codes) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.